o-Arsanilic acid

概要

説明

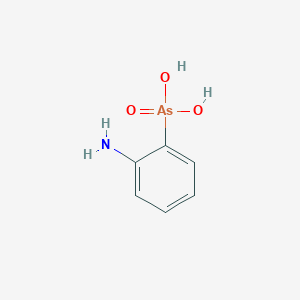

o-Arsanilic acid, also known as (2-aminophenyl)arsonic acid, is an organoarsenic compound with the molecular formula C₆H₈AsNO₃ and a molecular weight of 217.05 g/mol . This compound is characterized by the presence of an amino group (-NH₂) attached to a phenyl ring, which is further bonded to an arsonic acid group (-AsO₃H₂). It is a white to light yellow crystalline powder and has been used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminophenylarsonic acid typically involves the reaction of aniline with arsenic acid. . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the efficient formation of the compound.

Industrial Production Methods: Industrial production of 2-aminophenylarsonic acid follows similar synthetic routes but on a larger scale. The process involves the use of reactors equipped with temperature and pH control systems to optimize the yield and purity of the product. The crude product is then purified through recrystallization or other suitable methods to obtain the final compound .

化学反応の分析

Hydrolysis and Degradation

Di-(p-aminophenyl) arsenic acid, a byproduct of arsanilic acid synthesis, undergoes acid-catalyzed hydrolysis to form additional p-arsanilic acid. Optimal hydrolysis occurs at pH 2–3 and 100–125°C ( ):

Reaction:

Kinetic Data:

| Parameter | Value |

|---|---|

| Optimal pH | 2.0–3.0 |

| Temperature Range | 100–125°C |

| Reaction Time | 1–2 hours |

Hydrolysis at pH >4 causes drastic product loss due to arsanilic acid degradation ( ).

Azo Coupling Reactions

p-Arsanilic acid participates in diazotization, forming azo dyes. The primary amine group reacts with nitrous acid (HNO₂) to generate a diazonium salt, which couples with electron-rich aromatics (e.g., β-naphthol):

Reaction Sequence:

-

Diazotization:

-

Coupling:

Applications: Used historically in staining and analytical chemistry ( ).

Chelation and Coordination Chemistry

The arsenic acid group (–AsO₃H₂) forms complexes with metals. For example, carbarsone (N-carbamoyl-arsanilic acid) is synthesized via reaction with potassium cyanate ( ):

Reaction:

Key Complexes:

| Ligand | Metal Ion | Application |

|---|---|---|

| p-Arsanilic acid | Fe³⁺, Zr⁴⁺ | Adsorption, wastewater treatment ( ) |

| Carbarsone | – | Antiprotozoal drug |

Adsorption on Metal Oxides

p-Arsanilic acid adsorbs strongly to iron (hydr)oxides (e.g., α-Fe₂O₃) via As–O–Fe coordination and π–π interactions. Amine-functionalized adsorbents enhance affinity ( ):

Adsorption Data:

| Adsorbent | qₑ (mg/g) | k₂ (g/mg·min) | pH Optimum |

|---|---|---|---|

| α-Fe₂O₃ | 12.5 | 0.021 | 4–6 |

| UiO-67-NH₂ (MOF) | 24.8 | 0.035 | 3–5 |

Mechanism:

Environmental Degradation

Under oxidative conditions, p-arsanilic acid degrades to toxic inorganic arsenic species (e.g., As³⁺, As⁵⁺). Photocatalytic degradation using TiO₂ or Fe-based catalysts is studied for remediation ( ).

Degradation Pathway:

科学的研究の応用

Veterinary Medicine

Historically, o-arsanilic acid has been utilized as a veterinary feed additive. It was primarily employed to promote growth and prevent diseases such as dysentery in livestock, particularly in poultry and swine. The U.S. Food and Drug Administration (FDA) had previously approved several arsenical compounds for use in animal feeds, including this compound, until its voluntary withdrawal in 2013 due to safety concerns regarding arsenic residues in animal products .

Chemical Reagent in Laboratories

In laboratory settings, this compound serves as a reagent for various analytical applications:

- Detection of Nitrites : It is used in urinalysis dipsticks to detect nitrite levels, which can indicate urinary tract infections .

- Nanoparticle Modification : Recent studies have explored its role in modifying nanoparticles for enhanced properties in biomedical applications .

Research on Toxicological Effects

This compound has been studied for its toxicological effects on various biological systems:

- DNA Damage Studies : Research indicates that exposure to this compound can lead to DNA damage in Sertoli cells at low concentrations, raising concerns about its potential toxicity .

- Vestibular Dysfunction Studies : A study investigated the effects of this compound on vestibular compensation following induced vestibular dysfunction in mice. The results indicated significant behavioral changes and histological damage, suggesting that it may alter neurological functions .

Environmental Impact Studies

The environmental behavior of this compound has been a subject of interest, particularly concerning its mobility and adsorption characteristics:

- Soil Interaction Studies : Research has shown how this compound interacts with iron (hydr)oxides in soil, affecting its adsorption rates based on pH levels and the presence of competing ions like phosphate. These findings are crucial for understanding the geochemical processes involving organoarsenicals in contaminated environments .

Summary of Applications

The following table summarizes the key applications of this compound:

Case Studies

- Vestibular Dysfunction Induced by this compound :

- DNA Damage in Sertoli Cells :

作用機序

The mechanism of action of 2-aminophenylarsonic acid involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in toxic effects. The molecular targets include enzymes involved in cellular respiration and other metabolic pathways .

類似化合物との比較

4-Aminophenylarsonic acid (p-arsanilic acid): Similar structure but with the amino group in the para position.

Phenylarsonic acid: Lacks the amino group.

Roxarsone: Contains additional functional groups like hydroxyl and nitro groups.

Uniqueness: o-Arsanilic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the amino group in the ortho position relative to the arsonic acid group imparts distinct chemical properties compared to its para-substituted counterpart .

生物活性

o-Arsanilic acid , also known as 2-arsanilic acid , is an organoarsenic compound that has garnered attention for its biological activity, particularly in veterinary medicine and agricultural applications. This compound is structurally related to other arsanilic acids, notably p-arsanilic acid, and it has been used historically as a feed additive in livestock to promote growth and prevent disease. However, its biological implications extend beyond these uses, raising concerns about toxicity and environmental impact.

This compound has the chemical formula and is classified as an amino derivative of phenylarsonic acid. Its molecular structure allows it to interact with biological systems in unique ways, influencing its pharmacological profile.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈AsNO₃ |

| Molecular Weight | 185.1 g/mol |

| Solubility | Soluble in water |

| pKa | 9.2 |

The biological activity of this compound is primarily attributed to its interaction with various biological molecules, including proteins and nucleic acids. It exhibits antimicrobial properties and has been shown to affect cellular processes by interfering with enzyme functions and cellular signaling pathways.

Pharmacodynamics : As an organoarsenic compound, this compound can inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions. Its effects on microbial populations make it a subject of interest for both therapeutic and agricultural applications.

Toxicity and Safety Concerns

Despite its utility, this compound poses several health risks. In animal studies, it has been associated with nephrotoxicity (kidney damage) and ototoxicity (hearing loss) due to its arsenic content . The compound's potential carcinogenicity is also a concern, as arsenic compounds are known to be toxic at high levels.

Case Studies

- Veterinary Use : A study highlighted the use of this compound in poultry farming, where it was employed as a growth promoter. While it improved weight gain in broilers, concerns arose regarding the accumulation of arsenic in animal tissues and subsequent transfer to humans through the food chain .

- Environmental Impact : Research conducted on the degradation of this compound in soil environments revealed that it can form various degradation products that may have different biological activities and toxicity profiles. This raises questions about the long-term environmental consequences of its use as a feed additive .

Table 2: Summary of Biological Effects

| Biological Effect | Description |

|---|---|

| Antimicrobial Activity | Inhibits growth of specific bacterial strains |

| Nephrotoxicity | Causes kidney damage at high doses |

| Ototoxicity | Associated with hearing loss in animal studies |

| Environmental Persistence | Degrades into various products in soil |

Research Findings

Recent studies have focused on understanding the adsorption behavior of this compound in soil systems, which is crucial for assessing its environmental impact. The adsorption characteristics depend on several factors including pH levels, organic matter content, and the presence of competing ions like phosphate .

Adsorption Studies

Research indicates that lower pH levels enhance the adsorption of this compound onto iron oxides present in soil, while higher pH levels lead to decreased adsorption due to electrostatic repulsion . This behavior highlights the importance of soil chemistry in determining the mobility and bioavailability of this compound.

特性

IUPAC Name |

(2-aminophenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8AsNO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCOCUQCZYAYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8AsNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174395 | |

| Record name | 2-Aminophenylarsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2045-00-3 | |

| Record name | o-Arsanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminophenylarsonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Arsanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminophenylarsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminophenylarsonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPHENYLARSONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7T2PH7DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of o-Arsanilic acid?

A1: this compound, also known as 2-Aminophenylarsonic acid, has the molecular formula C6H8AsNO3. Its structure consists of a benzene ring with an amino group (NH2) at the ortho position (position 2) relative to an arsonic acid group (AsO3H2).

Q2: How does this compound interact with metal ions?

A2: this compound acts as a chelating agent, forming complexes with various metal ions. Studies have shown its interaction with diorganotin(IV) oxides, resulting in polymeric complexes where the arsonic acid group coordinates to the tin center. [, ] Similar interactions have been observed with other metal ions like cobalt(II), nickel(II), zinc(II), and cadmium(II).

Q3: What analytical techniques are commonly employed to detect and quantify this compound?

A3: Several analytical techniques are available for this compound analysis. These include:

- Capillary electrophoresis coupled with inductively coupled plasma mass spectrometry (CE-ICP-MS): This technique offers high sensitivity and selectivity for arsenic speciation, allowing researchers to distinguish this compound from other arsenic compounds. [, ]

- High-performance liquid chromatography (HPLC) coupled with various detectors: HPLC can be coupled with UV-Vis detectors or mass spectrometers for separating and quantifying this compound in complex mixtures.

- Graphite furnace atomic absorption spectrophotometry (GFAAS): GFAAS allows for the determination of total arsenic content, which can be useful for assessing this compound levels after appropriate sample preparation. [, ]

Q4: Are there any known applications of this compound in material science?

A4: this compound has been investigated for its potential in creating functional polymers. By reacting it with polyvinyl alcohol, researchers have synthesized chelating polymers capable of removing metal ions from aqueous solutions. This highlights the potential of this compound as a building block for materials with specific functionalities.

Q5: What is known about the environmental fate of this compound?

A5: Research suggests that this compound can undergo degradation processes in the environment. Studies have focused on identifying degradation products formed when this compound interacts with soil suspensions, particularly those of volcanic origin. Understanding the degradation pathways is crucial for assessing the environmental persistence and potential risks associated with this compound.

Q6: How does the structure of this compound influence its interaction with p-sulfonatocalixarene (PSC6)?

A6: Studies using UV-Vis spectroscopy, HPLC, PL spectra, and NMR have investigated the interaction between this compound and PSC6. The research indicates that the para isomer (p-arsanilic acid) exhibits stronger inclusion complex formation with PSC6 compared to the ortho isomer (this compound). This difference is likely attributed to the steric hindrance posed by the amino group at the ortho position in this compound, hindering its entry into the PSC6 cavity.

Q7: Has this compound been used in the development of analytical methods?

A7: Yes, this compound has been employed as a reagent in spectrophotometric determination methods for osmium and bromate. These applications highlight its utility in analytical chemistry beyond its role as an analyte.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。